2-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]benzoic acid
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Overview
Description
2-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]benzoic acid is a complex organic compound that features a benzothiazole ring fused with a furan ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]benzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde with benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sodium hydroxide or triethylamine, and the mixture is heated in ethanol to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]benzoic acid has several scientific research applications:
Biology: It serves as a probe for studying biological processes and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole and furan rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antitumor activity by interfering with cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde
- 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid
- 2-(1,3-Benzothiazol-2-yl)acetonitrile
Uniqueness
2-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]benzoic acid is unique due to its combination of benzothiazole, furan, and benzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[5-(1,3-benzothiazol-2-yl)furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3S/c20-18(21)12-6-2-1-5-11(12)14-9-10-15(22-14)17-19-13-7-3-4-8-16(13)23-17/h1-10H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFMZZXKJNOONU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=NC4=CC=CC=C4S3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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